molecular formula C17H15BrO4 B1469423 4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester CAS No. 1046317-40-1

4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester

Cat. No. B1469423
M. Wt: 363.2 g/mol
InChI Key: VKUISRZHHRRZNX-UHFFFAOYSA-N
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Description

4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester, also known as 4-bromo-2-carboxyethyl-benzoic acid methyl ester, is an organic compound belonging to the family of benzoic acid derivatives. It is a colorless solid with a molecular weight of 317.3 g/mol and a melting point of 158-165°C. 4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester has a variety of applications in the field of scientific research, such as in the synthesis of other compounds, as a catalyst or as a reagent in organic reactions.

Scientific Research Applications

Synthesis and Derivatization Techniques

Fast Derivatization and GC Analysis of Phenolic Acids : Phenolic acids, including variants of benzoic acid, can be swiftly converted to derivatives suitable for gas chromatography (GC) analysis through treatment with methyl or ethyl chloroformate, with the process being efficient even in the presence of water. This method simplifies the analysis of such compounds in various matrices (Hušek, 1992).

Polymer and Material Science

Hydrophilic Aliphatic Polyesters : Research on the design, synthesis, and ring-opening polymerization of functional cyclic esters, including those related to benzoic acid derivatives, contributes to the development of hydrophilic aliphatic polyesters. These materials have potential applications in biodegradable polymers and medical devices (Trollsås et al., 2000).

Chemical Synthesis and Catalysis

An Unprecedented and Highly Chemoselective Esterification Method : A novel approach for transforming carboxylic acids into their corresponding methyl esters showcases a chemoselective process, applicable for synthesizing ester derivatives of benzoic acid and related compounds efficiently (Lee et al., 2001).

Reactive Distillation and Process Optimization

A Novel Split-Reflux Policy in Batch Reactive Distillation : The synthesis of various methyl esters, including those derived from benzoic acid, through a novel split-reflux batch reactive distillation process demonstrates significant improvements in process efficiency and product purity. This method addresses challenges in esterification reactions due to the wide boiling point differences between reactants (Aqar et al., 2019).

properties

IUPAC Name

2-(4-bromophenyl)-3-(4-methoxycarbonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO4/c1-22-17(21)13-4-2-11(3-5-13)10-15(16(19)20)12-6-8-14(18)9-7-12/h2-9,15H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUISRZHHRRZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester

Synthesis routes and methods

Procedure details

To a stirred solution of 4-[2-benzyloxycarbonyl-2-(4-bromo-phenyl)-ethyl]-benzoic acid methyl ester (0.7 g, 1.54 mmol) in EtOH (25 mL) at rt, was added platinum (IV) oxide (0.1 g) and the reaction mixture was stirred at room temperature for 3 h under H2 gas (1 atm). The reaction mixture was filtered through a celite plug, washed with ethyl acetate (50 mL) and concentrated under reduced pressure. The crude product was dried under vacuum for 3 h to afford 4-[2-(4-bromo-phenyl)-2-carboxy-ethyl]-benzoic acid methyl ester (0.51 g, 91%): 1H NMR (300 MHz, DMSO-d6): δ 12.52 (s, 1H), 7.77 (d, J=8.4 Hz, 2H), 7.48 (d, J=8.7 Hz, 2H), 7.28 (d, J=8.4 Hz, 2H), 7.22 (d, J=8.4 Hz, 2H), 3.93 (t, J=7.8 Hz, 1H), 3.79 (s, 3H), 3.30 (dd, J=8.4, 13.8 Hz, 1H), 3.0 (dd, J=8.1, 13.8 Hz, 1H).
Name
4-[2-benzyloxycarbonyl-2-(4-bromo-phenyl)-ethyl]-benzoic acid methyl ester
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester
Reactant of Route 6
4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester

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